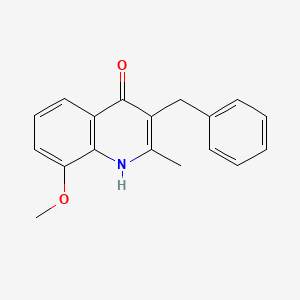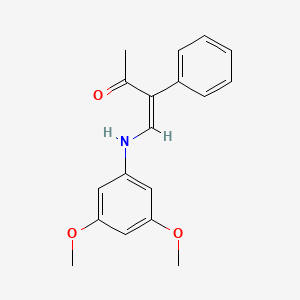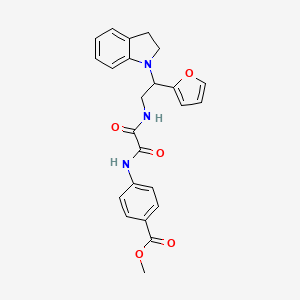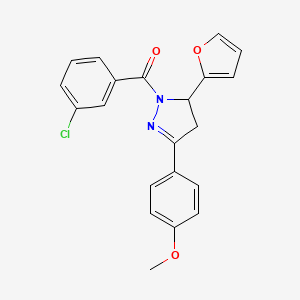![molecular formula C18H21N3O B2908562 N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide CAS No. 2094236-04-9](/img/structure/B2908562.png)
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide, also known as BPPB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. BPPB is a small molecule inhibitor that selectively targets the TRPA1 ion channel, which plays a crucial role in pain and inflammation signaling pathways.
Mecanismo De Acción
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide acts as a selective inhibitor of the TRPA1 ion channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is a key step in the pain and inflammation signaling pathways.
Biochemical and Physiological Effects:
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide has also been shown to reduce oxidative stress and improve mitochondrial function in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide has several advantages for lab experiments, including its high potency and selectivity for the TRPA1 ion channel, which allows for specific modulation of pain and inflammation pathways. However, N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
1. Investigating the potential of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide as a therapeutic agent for pain and inflammation-related diseases.
2. Studying the role of TRPA1 in other physiological processes, such as thermoregulation and taste sensation.
3. Developing new TRPA1 inhibitors based on the structure of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide with improved pharmacokinetic properties.
4. Investigating the potential of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide as a tool for studying the role of TRPA1 in disease models.
5. Investigating the potential of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide as a modulator of oxidative stress and mitochondrial function in cells.
In conclusion, N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide is a small molecule inhibitor that selectively targets the TRPA1 ion channel and has potential applications in various research fields. Its mechanism of action involves the inhibition of calcium influx into cells, which is a key step in pain and inflammation signaling pathways. N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide has been shown to reduce pain and inflammation in animal models of various diseases and has several advantages for lab experiments. However, further research is needed to fully understand its potential as a therapeutic agent and to develop new TRPA1 inhibitors based on its structure.
Métodos De Síntesis
The synthesis of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide involves a multi-step process that includes the reaction of 1-benzyl-1H-pyrazole-4-carboxaldehyde with propargylamine, followed by the reaction of the resulting intermediate with isopropyl chloroformate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide has been widely used in scientific research to study the TRPA1 ion channel and its role in various physiological and pathological processes. TRPA1 is expressed in sensory neurons and is involved in nociception, inflammation, and oxidative stress. N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-(propan-2-yl)but-2-ynamide has been shown to inhibit TRPA1-mediated calcium influx and reduce pain and inflammation in animal models.
Propiedades
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]-N-propan-2-ylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-4-8-18(22)21(15(2)3)14-17-11-19-20(13-17)12-16-9-6-5-7-10-16/h5-7,9-11,13,15H,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZYMPQJZCGCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CN(N=C1)CC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2908483.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2908487.png)


![2,5-Dimethyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2908492.png)
![methyl 5-chloro-2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)



![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2908499.png)
![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2908502.png)